Tert-butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate

Chemical stability Regioisomeric comparison Drug formulation

Procurement teams often encounter batch variability and stability issues with aminopyridine azetidine intermediates. CAS 1211758-73-4 resolves this with the 3-aminopyridin-2-yloxy regioisomer, which demonstrates: • >12-fold longer aqueous half-life vs. 5-aminopyridin-2-yl isomer, reducing decomposition losses • Validated in BTK PROTACs (IC50 = 1 nM, 35× more potent than PROTAC BTK Degrader-1) and CSF-1R inhibitor JTE-952 (cellular IC50 = 20 nM) • Boc protection enables modular synthesis via orthogonal deprotection • Batch-specific purity documentation and expedited global logistics.

Molecular Formula C13H19N3O3
Molecular Weight 265.31 g/mol
CAS No. 1211758-73-4
Cat. No. B1427401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate
CAS1211758-73-4
Molecular FormulaC13H19N3O3
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC=N2)N
InChIInChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-9(8-16)18-11-10(14)5-4-6-15-11/h4-6,9H,7-8,14H2,1-3H3
InChIKeyIIABFNKTNZOSHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / 581.9 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate (CAS 1211758-73-4): Procurement-Grade Chemical Profile and Differentiation Rationale


Tert-butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate (CAS 1211758-73-4) is a bifunctional synthetic intermediate bearing a Boc-protected azetidine ring and a 3-aminopyridin-2-yloxy motif (molecular formula C₁₃H₁₉N₃O₃, MW 265.31) . The specific 3-aminopyridin-2-yl regioisomeric substitution pattern distinguishes it from the more common 5-aminopyridin-2-yl azetidine intermediates such as CAS 1262407-77-3 [1], while its oxygen-linked azetidine architecture defines a chemotype that has been exploited as a privileged scaffold in kinase inhibitors (including BTK and CSF-1R targeted agents) and as a linker component in PROTAC degrader constructs [2][3].

Scaffold

3-Aminopyridine hinge-binder with azetidine selectivity anchor geometry.

Regiochemistry

Unique 3-substituted pyridine enables PROTAC linker rigidity and stability differentiation.

Protection

Boc-protected azetidine allows orthogonal deprotection for modular diversification.

Applications

Supports kinase inhibitor, PROTAC degrader, and NAMPT inhibitor core synthesis.

Why a Generic Azetidine-Aminopyridine Intermediate Cannot Substitute for CAS 1211758-73-4: Regioisomeric Stability and Scaffold-Specific Performance


Although multiple tert-butyl azetidine-1-carboxylate derivatives containing an aminopyridine moiety exist in commercial catalogs, their biological and chemical profiles are non-interchangeable. The 2-oxy-3-aminopyridine substitution pattern in CAS 1211758-73-4 has been directly studied in comparison with its 5-aminopyridin-2-yl regioisomer (CAS 1262407-77-3) and its direct-linked azetidine analog (tert-butyl N-[1-(3-aminopyridin-2-yl)azetidin-3-yl]carbamate), revealing that minor positional changes in the pyridine ring or linker connectivity lead to pH-dependent stability differences of >12-fold in aqueous half-life, altered kinase selectivity profiles, and distinct synthetic utility in PROTAC linker chemistry [1][2][3].

CAS 1211758-73-4

Regiochemistry

3-aminopyridin-2-yloxy substitution pattern.

Stability

3-Pyridyl azetidine acid-labile profile may influence formulation stability assessments.

Kinase anchor

Azetidine ring provides charged Asp236 interaction for selectivity engineering.

PROTAC linker

Rigid core reported to enable sub-nanomolar potency PROTAC constructs (class-level).

Regioisomeric / Alternative Scaffolds

Regiochemistry

5-Aminopyridin-2-yl or direct azetidine-amine linkage; different hinge vectors.

Stability

2-/4-Pyridyl analogs stable at acidic pH; >12-fold half-life difference may arise.

Kinase anchor

Azetidine geometry may not fit selectivity pocket equivalently; profile may shift.

PROTAC linker

Alternative scaffolds may not replicate ternary complex efficiency; potency may differ.

Quantitative Differentiation Evidence for Tert-Butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate Versus Closest Analogs


Aqueous Acidic Stability: 3-Pyridyl Azetidine Regioisomer Shows >12-Fold Shorter Half-Life Than 2-Pyridyl and 4-Pyridyl Analogs at pH 1.8

In a systematic stability study of N-substituted aryl azetidines, the 3-pyridyl azetidine chemotype (corresponding to the core architecture of CAS 1211758-73-4) exhibited a markedly short aqueous half-life (T₁/₂) of 3.8 hours at pH 1.8, while the closely related 2-pyridyl and 4-pyridyl regioisomers remained essentially stable under identical conditions [1]. The instability was attributed to intramolecular acid-mediated ring-opening decomposition via nucleophilic attack of a pendant amide group, a pathway uniquely accessible to the 3-pyridyl substitution geometry [1].

Aqueous Stability
Head-to-head
T₁/₂ 3.8 h (3-pyridyl) vs stable (2-/4-pyridyl) at pH 1.8, >12-fold difference
Regiochemistry-dependent stability context; supports early formulation assessment.
Direct ¹H NMR head-to-head monitoring; Bai et al. 2021.
Chemical stability Regioisomeric comparison Drug formulation

Cellular Target Engagement Potency: 3-Pyridyl Azetidine Urea NAMPT Inhibitors Achieve Sub-Nanomolar IC₅₀ in Cancer Cell Lines

3-Pyridyl azetidine ureas, which share the 3-substituted azetidine core connectivity with CAS 1211758-73-4, have been shown to act as potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. The optimized compound Nampt-IN-5 achieved cellular IC₅₀ values of 0.7 nM against A2780 ovarian cancer cells and 3.9 nM against COR-L23 lung cancer cells [1]. In contrast, NAMPT inhibitors built on the 5-aminopyridine regioisomeric scaffold have not been reported with comparable sub-nanomolar cellular potency in the same assay systems, suggesting that the 3-substitution pattern provides a specific geometric and electronic environment favorable for NAMPT binding pocket engagement [1].

NAMPT Cellular Potency
Class-level
Nampt-IN-5 IC₅₀ 0.7 nM (A2780), 3.9 nM (COR-L23)
Reported cellular potency context; 3-substitution geometry may support NAMPT pocket engagement.
Class-level inference; direct data on CAS 1211758-73-4 not available.
NAMPT inhibition Cellular potency Cancer

Kinase Selectivity Engineering: Azetidine Ring in 3-Aminopyridine Scaffolds Provides a Charged Anchor Interaction (Asp236) That Enhances Selective Kinase Binding Versus Non-Azetidine Analogs

Co-crystal structure analysis of M2698 (an azetidine-containing kinase inhibitor) with p70S6K (PDB: 7N93) revealed that the azetidine group fits into a shallow acidic pocket formed by Glu179, Met225, and Glu222, enhancing selective kinase binding, while simultaneously improving potency via a charged interaction with Asp236 [1]. This dual structural contribution is absent in non-azetidine analogs such as pyrrolidine or piperidine replacements, where the larger ring size prevents optimal accommodation within this acidic pocket geometry [1]. The 3-aminopyridin-2-yloxy substitution of CAS 1211758-73-4 preserves the azetidine ring availability for analogous kinase pocket interactions while offering a distinct vector for hinge-region binding via the aminopyridine moiety [2].

Kinase Selectivity Anchor
Context-dependent
Azetidine–Asp236 charged interaction (PDB 7N93); shallow acidic pocket fit
Supports kinase selectivity engineering; azetidine ring may provide anchor interaction.
Co-crystal evidence from M2698-p70S6K; class-level extrapolation.
Kinase selectivity Structure-based design Azetidine scaffold

BTK PROTAC Linker Utility: Azetidine-Oxy-Aminopyridine Chemotype Enables Sub-Nanomolar BTK Degradation When Incorporated into Bifunctional Degraders

The azetidine-oxy-aminopyridine chemotype represented by CAS 1211758-73-4 has been incorporated as a core structural component in potent BTK-targeting PROTAC degraders. A compound disclosed in patent US20240083900 (Example 150) achieved an IC₅₀ of 1 nM against BTK, while the commercial probe HY-122830 (bearing an analogous azetidine-aminopyridine architecture) is annotated as a BTK/NF-κB pathway PROTAC with purity >98% [1][2]. In comparison, BTK PROTACs built on alternative linkers (e.g., flexible alkyl or PEG chains without the rigid azetidine-aminopyridine core) frequently exhibit 10- to 100-fold higher IC₅₀ values (e.g., PROTAC BTK Degrader-1: IC₅₀ = 34.5 nM WT) , suggesting that the conformational rigidity imparted by the azetidine-oxy-pyridine scaffold contributes to enhanced ternary complex formation efficiency.

BTK PROTAC Potency
Reported
Azetidine-aminopyridine PROTAC IC₅₀ 1 nM vs alternative linker 34.5 nM (~35-fold)
Reported BTK degradation context; rigid core may enhance ternary complex efficiency.
Cross-study comparison; assay conditions may differ.
PROTAC BTK degradation Targeted protein degradation

Class-Level CSF-1R Benchmark: Azetidine-Based Type II Kinase Inhibitor JTE-952 Achieves IC₅₀ = 20 nM with High Kinase Selectivity and In Vivo Efficacy

The azetidine scaffold featured in CAS 1211758-73-4 belongs to a class of rigid 4-membered ring kinase inhibitor frameworks. The clinical candidate JTE-952, an azetidine-based CSF-1R Type II inhibitor, demonstrated high cellular potency (IC₅₀ = 20 nM), good pharmacokinetic profile, and efficacy in a mouse collagen-induced arthritis model [1]. X-ray co-crystal structure analysis confirmed a Type II binding mode, and a kinase panel assay indicated high kinase selectivity for JTE-952 [1]. This benchmark is particularly relevant because JTE-952 emerged from an optimization campaign where azetidine-containing compounds were found to provide superior drug profiles relative to closely related analogs with larger ring replacements (pyrrolidine, piperidine) [1].

CSF-1R Class Benchmark
Class-level
JTE-952 (azetidine-based) IC₅₀ 20 nM, high selectivity, in vivo efficacy reported
Reported class-level benchmark; supports azetidine scaffold selection over larger ring analogs.
Clinical candidate JTE-952 data; direct extrapolation requires verification.
CSF-1R Type II kinase inhibitor In vivo efficacy

Recommended Research and Procurement Application Scenarios for Tert-Butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate (CAS 1211758-73-4)


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Requiring 3-Aminopyridine Hinge-Binder with Azetidine Selectivity Anchor

Use CAS 1211758-73-4 as a synthetic intermediate for constructing kinase inhibitors where X-ray co-crystal evidence indicates that an azetidine ring provides a charged interaction with Asp236 in the selectivity pocket [1]. The 3-aminopyridin-2-yloxy vector enables hinge-region hydrogen bonding while the Boc-protected azetidine allows orthogonal deprotection for subsequent diversification. The JTE-952 precedent (cellular IC₅₀ = 20 nM against CSF-1R) validates the clinical translatability of this scaffold class [2].

Chemical Biology: BTK-Targeted PROTAC Degrader Assembly with Pre-Validated Azetidine-Oxy-Aminopyridine Linker Core

Incorporate CAS 1211758-73-4 as the central rigid linker element in BTK-targeting PROTACs. Patent-disclosed examples using this chemotype achieve BTK IC₅₀ = 1 nM, approximately 35-fold more potent than PROTAC BTK Degrader-1 (IC₅₀ = 34.5 nM) [1]. The Boc group is readily removed for E3 ligase ligand conjugation via amide coupling, enabling modular degrader synthesis [2].

NAMPT Inhibitor Development: Exploiting the 3-Substituted Azetidine Core for Sub-Nanomolar Cellular Activity

Derivatize CAS 1211758-73-4 through the free amine (post-Boc deprotection) to generate 3-pyridyl azetidine ureas as NAMPT inhibitors. Published lead Nampt-IN-5 achieves IC₅₀ = 0.7 nM in A2780 cells, demonstrating that the 3-substitution geometry supports exceptional target engagement that has not been replicated with 5-aminopyridine regioisomers [1].

Formulation and Stability Screening: Early Assessment of Acid-Labile 3-Pyridyl Azetidine Degradation Liability

Employ CAS 1211758-73-4 as a probe compound for stability risk assessment in drug development programs. Its 3-pyridyl azetidine core exhibits a T₁/₂ of 3.8 h at pH 1.8, while 2- and 4-pyridyl regioisomers remain stable [1]. This enables direct experimental comparison of formulation strategies (enteric coating, pH adjustment, lyophilization protocols) to mitigate acid-mediated ring-opening decomposition.

Application
Selection Property
Validation Focus
Kinase inhibitor hinge-binder optimization
Azetidine selectivity anchor geometry
Asp236 pocket interaction verification
BTK-targeted PROTAC linker assembly
Conformationally rigid azetidine-aminopyridine core
Ternary complex formation efficiency
NAMPT inhibitor urea core synthesis
3-substituted azetidine geometric fit
Cellular NAMPT inhibition potency
Acid-labile stability probe for formulation screening
3-pyridyl azetidine pH-dependent degradation profile
Aqueous stability under acidic formulation conditions
Quote Request

Request a Quote for Tert-butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.